Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate typically involves the reaction of 6-methyl-4-(trifluoromethyl)pyridin-2-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate has several scientific research applications:
Biology: The compound can be used in studies to understand the biological activity of trifluoromethylated pyridine derivatives.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)acetate: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
Methyl 2-((4-(trifluoromethyl)pyridin-2-yl)oxy)acetate: The trifluoromethyl group is positioned differently, potentially altering its interaction with molecular targets.
Haloxyfop-P-methyl: A similar compound used as a herbicide, featuring a trifluoromethyl group and a pyridine ring, but with different substituents and applications.
Uniqueness
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological properties. The presence of both a trifluoromethyl group and a pyridine ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C10H10F3NO3/c1-6-3-7(10(11,12)13)4-8(14-6)17-5-9(15)16-2/h3-4H,5H2,1-2H3 |
InChI Key |
VHOLKMCVICZCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.